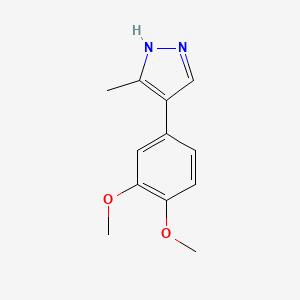

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The “4-(3,4-dimethoxyphenyl)” part suggests a phenyl ring (a variant of a benzene ring) with two methoxy (OCH3) groups attached at the 3rd and 4th positions. The “3-methyl-1H-pyrazole” part suggests a pyrazole ring (a five-membered ring with two nitrogen atoms) with a methyl (CH3) group attached at the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds between the atoms, and the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The phenyl ring and the pyrazole ring are both aromatic and relatively stable, but they can participate in electrophilic aromatic substitution reactions. The methoxy groups and the methyl group are electron-donating, which could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could make the compound more polar and increase its solubility in polar solvents. The compound’s melting point, boiling point, and density could be determined experimentally .Scientific Research Applications

Annular Tautomerism Studies : The compound has been studied for its annular tautomerism properties. In one study, the structures of several NH-pyrazoles, including a compound similar to 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole, were determined using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Photophysical Properties : Research has also been conducted on the photophysical properties of pyrazoline derivatives, including compounds related to 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole. This includes studying the effects of solvent polarity on absorption and fluorescence properties (Şenol et al., 2020).

Chemical Transformations : Another study explored the chemical transformations of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts, noting that 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole-5-diazonium salt undergoes intramolecular azo coupling (Didenko et al., 2009).

Synthesis and Characterization : There is significant interest in the synthesis and characterization of compounds related to 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole. Studies have focused on the preparation and analysis of similar compounds using techniques like crystallography and NMR (Hayvalı et al., 2010).

Applications in Biological Studies : Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that some studies have investigated related compounds for their biological activities, such as antidepressant activities and interactions with biomolecules (Palaska et al., 2001).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-10(7-13-14-8)9-4-5-11(15-2)12(6-9)16-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJNMGYQMUUWQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile](/img/structure/B2374314.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2374317.png)

![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)

![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)